molecular formula C21H22ClN3O B5233035 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B5233035
M. Wt: 367.9 g/mol
InChI Key: DGHLKAUFGHBUJD-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and neuropharmacology research. This compound features a molecular architecture that combines an indole scaffold, a ubiquitous structure in bioactive natural products and pharmaceuticals, with a substituted phenylpiperazine group. The indole moiety is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. Indole derivatives have been extensively documented in scientific literature to exhibit a broad spectrum of biological activities, serving as key scaffolds for the development of compounds with antiviral, anti-inflammatory, anticancer, and central nervous system (CNS) activity . The specific structural combination in this molecule suggests potential research applications as a key intermediate or a novel chemical entity for investigating serotoninergic and dopaminergic neurotransmission systems. The arylpiperazine component is commonly associated with high-affinity ligand binding to various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. Consequently, this compound is a valuable tool for researchers exploring the structure-activity relationships (SAR) of CNS-active compounds, developing new probe molecules for neurochemical studies, and screening for potential pharmacological activity in vitro. It is supplied with comprehensive analytical data, including HPLC chromatograms and 1H-NMR spectroscopy, to ensure identity and purity for your critical research applications. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c22-17-4-3-5-18(14-17)24-10-12-25(13-11-24)21(26)9-8-16-15-23-20-7-2-1-6-19(16)20/h1-7,14-15,23H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHLKAUFGHBUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multi-step protocols. One common method includes the reaction of 3-chlorophenylpiperazine with an indole derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules. Its structural components can be modified to create derivatives with enhanced properties or novel functionalities.

Biology

  • Antiviral and Anticancer Properties : Research indicates that indole derivatives, including this compound, exhibit significant antiviral and anticancer activities. Studies have shown that the indole moiety can interact with various biological targets, potentially leading to therapeutic effects against viral infections and tumors .

Medicine

  • Therapeutic Agent Development : The compound is under investigation for its potential use in developing new therapeutic agents. Its mechanism of action involves modulating receptor activity through interactions facilitated by the indole and piperazine rings.

Industry

  • Pharmaceuticals and Agrochemicals : This compound is utilized in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing drugs targeting specific diseases or enhancing agricultural productivity.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of similar indole derivatives, suggesting that modifications to the structure can enhance potency against specific cancer cell lines .
  • Antiviral Research : Another research article focused on the antiviral effects of indole compounds, demonstrating that modifications like those found in 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one could lead to improved efficacy against viral pathogens.

Mechanism of Action

The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Indole Hybrids with Varied Substitutions

Compound 14 : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • Structural Differences : Incorporates a diazaspiro[4.5]decane-2,4-dione core instead of the propan-1-one linker.
1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
  • Structural Differences : Features a sulfonyl group on the indole nitrogen and a pyridinyl-substituted piperazine.
  • Functional Impact : The sulfonyl group increases molecular weight (MW = 496.97 g/mol) and polarity, enhancing 5-HT₆ receptor antagonism (IC₅₀ < 1 μM) but reducing blood-brain barrier permeability relative to the target compound .

Substitutions on the Piperazine Ring

BIA 3-335 : 1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one
  • Structural Differences : Replaces the 3-chlorophenyl group with a 3-(trifluoromethyl)phenyl moiety and adds nitro/dihydroxy groups on the aromatic ring.
  • Functional Impact : The trifluoromethyl group enhances lipophilicity (logP = 3.2) and receptor-binding affinity for adrenergic targets, while the nitro group introduces redox activity, complicating pharmacokinetics .
3-(1H-Indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one
  • Structural Differences : Substitutes the 3-chlorophenyl group with a methoxyacetyl chain on piperazine.
  • Functional Impact : The methoxyacetyl group increases hydrogen-bonding capacity (PSA = 63.7 Ų vs. 41.5 Ų for the target compound), altering solubility and off-target interactions .

Variations in the Indole Substituent

1-(4-(Benzo[d]isoxazol-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)propan-1-one Derivatives
  • Structural Differences : Replaces the 3-chlorophenyl group with a benzo[d]isoxazol moiety.
  • Functional Impact : Demonstrates antimycobacterial activity (MIC = 2–8 μg/mL against Mycobacterium tuberculosis), suggesting that indole-piperazine hybrids can be optimized for antimicrobial applications, though the target compound lacks reported data in this domain .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference
Target Compound (P095-0545) C₂₁H₂₂ClN₃O 3-Chlorophenyl, indol-3-yl Screening compound; limited bio-data
Compound 14 C₂₄H₂₆ClN₃O₂ Diazaspiro core, 3-chlorophenyl Rigid scaffold; uncharacterized
1-[1-(4-Chlorobenzenesulfonyl)-indole-3-yl] C₂₃H₂₂ClN₃O₃S Sulfonyl, pyridinyl-piperazine 5-HT₆ antagonist (IC₅₀ < 1 μM)
BIA 3-335 C₂₀H₂₀F₃N₃O₅ Trifluoromethyl, nitro/dihydroxy Adrenergic receptor modulation
Methoxyacetyl-piperazine analog C₁₈H₂₃N₃O₃ Methoxyacetyl, indol-3-yl Enhanced polarity; solubility studies

Research Findings and Implications

  • Receptor Selectivity : The target compound’s 3-chlorophenyl group may favor dopamine D₂/D₃ receptor interactions, whereas pyridinyl or trifluoromethyl substitutions (e.g., BIA 3-335) shift affinity toward adrenergic or serotonergic receptors .
  • Metabolic Stability : Linear linkers (propan-1-one) in the target compound may confer better metabolic stability than rigid spirocyclic systems (Compound 14) .
  • Therapeutic Potential: While sulfonyl-containing analogs show promise in CNS disorders (e.g., 5-HT₆ antagonism), the target compound’s screening status highlights a need for further pharmacological profiling .

Biological Activity

The compound 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one , also known by its CAS number 852367-21-6, has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The compound features a piperazine ring substituted with a chlorophenyl group and an indole moiety. Its molecular formula is C24H28ClN3OC_{24}H_{28}ClN_3O, with a molecular weight of approximately 411.95 g/mol.

Pharmacological Profile

  • Dopamine Receptor Activity : The compound has been studied for its interaction with dopamine receptors, particularly the D4 subtype. It exhibits selective binding affinity, which suggests potential applications in treating disorders like schizophrenia and ADHD .
  • Serotonin Receptor Modulation : Research indicates that compounds similar to this one can influence serotonin receptors, contributing to their antidepressant and anxiolytic effects .
  • Antitumor Activity : Preliminary studies have suggested that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. This modulation can lead to alterations in mood, perception, and cognitive functions.

Study 1: Dopamine D4 Receptor Ligands

A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives for their binding affinity to dopamine D4 receptors. The results indicated that modifications on the piperazine ring significantly affected receptor affinity and selectivity, highlighting the importance of structural features in drug design .

Study 2: Anticancer Properties

In vitro experiments conducted on human cancer cell lines demonstrated that derivatives of indole-piperazine compounds could induce apoptosis in cancer cells. The study concluded that these compounds might serve as lead candidates for developing new anticancer therapies .

Data Table: Biological Activities and Effects

Biological ActivityMechanism of ActionReference
Dopamine D4 receptor modulationSelective binding affinity
Serotonin receptor interactionAnxiolytic and antidepressant effects
Antitumor activityInduction of apoptosis in cancer cells

Q & A

Q. Basic

  • IR spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.8–8.1 ppm for indole and chlorophenyl groups) and piperazine methylene signals (δ 2.5–3.5 ppm). ¹³C NMR confirms the ketone carbon at ~170 ppm .
  • X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement) reveals C-H···O interactions stabilizing the lattice, with Mo Kα radiation (λ = 0.71073 Å) and anisotropic displacement parameters for heavy atoms .

How can researchers address discrepancies between theoretical and experimental purity values?

Advanced
Discrepancies in chemical purity (e.g., 65.27% theoretical vs. 64.94% experimental) arise from incomplete coupling or byproduct formation. Strategies include:

  • HPLC-MS monitoring : Detects impurities like unreacted starting materials or chlorinated byproducts .
  • Recrystallization optimization : Use mixed solvents (e.g., CHCl₃/MeOH) to improve crystal homogeneity .
  • Stoichiometric adjustments : Increasing the molar ratio of coupling agents (e.g., HOBt:DCC = 1:1.1) enhances yield .

What experimental designs are critical for evaluating its anti-HIV activity?

Q. Advanced

  • MT-4/MTT assay : Measure EC₅₀ (effective concentration for 50% HIV inhibition) and CC₅₀ (50% cytotoxic concentration) in CEM cells. A selectivity index (SI = CC₅₀/EC₅₀) >10 indicates therapeutic potential .
  • Control compounds : Compare with efavirenz (NNRTI) to validate assay sensitivity.
  • Dose-response curves : Use 96-well plates with serial dilutions (2–20 μM) and triplicate measurements to ensure reproducibility .

How can structural modifications improve biological selectivity?

Q. Advanced

  • Piperazine substituents : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor binding, as seen in analogous PKC inhibitors .
  • Indole modifications : Introduce methyl or nitro groups at the indole 5-position to reduce cytotoxicity while retaining antiviral activity .
  • Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with HIV-1 reverse transcriptase or bacterial LasR proteins .

What analytical challenges arise in impurity profiling, and how are they resolved?

Q. Advanced

  • Impurity identification : Byproducts like 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine (from incomplete cyclization) are detected via LC-MS and quantified against USP reference standards .
  • Method validation : Ensure linearity (R² >0.99) and LOD/LOQ (limit of detection/quantification) using spiked samples.
  • Column selection : C18 columns with 0.1% TFA in mobile phases improve resolution of polar impurities .

How is the compound evaluated for biofilm inhibition in bacterial assays?

Q. Advanced

  • LasR inhibition : Test against Pseudomonas aeruginosa PAO1 using crystal violet staining to quantify biofilm biomass. Dose-response studies (10–100 μM) compare efficacy to known inhibitors (e.g., compound C3) .
  • Quorum sensing disruption : Measure pyocyanin production (OD₅₂₀ nm) or lasB-gfp reporter activity to confirm mechanism .

What crystallographic software and parameters ensure accurate refinement?

Q. Advanced

  • SHELX suite : Use SHELXL for least-squares refinement with anisotropic displacement parameters and SHELXE for phase extension in twinned crystals .
  • Data collection : Optimize exposure time (0.5–1.0 s/frame) and detector distance (50–70 mm) to maximize resolution (<0.8 Å) .
  • Hydrogen bonding analysis : Mercury software visualizes C-H···O networks (Table 1) and calculates interaction energies (<4 kJ/mol) .

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